molecular formula C11H19N B3064836 2,5-Diethyl-1-isopropylpyrrole CAS No. 21407-88-5

2,5-Diethyl-1-isopropylpyrrole

Cat. No.: B3064836
CAS No.: 21407-88-5
M. Wt: 165.27 g/mol
InChI Key: JUFKXZLDUVELKY-UHFFFAOYSA-N
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Description

2,5-Diethyl-1-isopropylpyrrole is a fascinating chemical compound with a unique structure that makes it an ideal candidate for various scientific research applications. This compound belongs to the pyrrole family, which is known for its diverse biological and chemical properties. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-1-isopropylpyrrole can be achieved through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . For instance, the reaction of 2,5-hexanedione with isopropylamine can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride or copper catalysts, can enhance the efficiency of the synthesis process . Additionally, microwave-assisted synthesis has been employed to reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethyl-1-isopropylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used under mild conditions.

Major Products: The major products formed from these reactions include substituted pyrroles, dihydropyrroles, and various functionalized pyrrole derivatives.

Scientific Research Applications

2,5-Diethyl-1-isopropylpyrrole has diverse applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities.

    Material Science: It is employed in the synthesis of advanced materials with unique properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 2,5-Diethyl-1-isopropylpyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    2,5-Dimethylpyrrole: Similar in structure but with methyl groups instead of ethyl and isopropyl groups.

    2,5-Diethylpyrrole: Lacks the isopropyl group, making it less sterically hindered.

    1-Isopropylpyrrole: Contains only the isopropyl group without the ethyl groups.

Uniqueness: The combination of these groups provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

2,5-diethyl-1-propan-2-ylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-5-10-7-8-11(6-2)12(10)9(3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKXZLDUVELKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1C(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618402
Record name 2,5-Diethyl-1-(propan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21407-88-5
Record name 2,5-Diethyl-1-(propan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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